Methyl 2-benzyl-3-hydroxypropanoate
Overview
Description
Methyl 2-benzyl-3-hydroxypropanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
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Scientific Research Applications
1. Tuberculosis Treatment
Methyl 2-benzyl-3-hydroxypropanoate has been identified in the roots of Ranunculus ternatus, showing significant activity against tuberculosis. This compound, along with others isolated from the same plant, presents potential for the development of new treatments for tuberculosis (Deng et al., 2013).
2. Organic Synthesis
This compound is also relevant in organic synthesis. For instance, its derivatives can be synthesized through iron-catalyzed benzylation of 1,3-dicarbonyl compounds. Such processes have applications in pharmaceutical manufacturing, including the production of anticoagulants (Kischel et al., 2007).
3. RNA and DNA Synthesis
Additionally, the compound plays a role in the synthesis of RNA and DNA. Specific benzylation techniques involving this compound are used for the selective protection of ribonucleosides, which is crucial in the synthesis of oligoribonucleotides (Kempe et al., 1982).
4. Photostabilization
In the field of photostabilization, derivatives of this compound have been studied for their ability to generate and quench singlet molecular oxygen, a property important in the stabilization of materials against photodegradation (Soltermann et al., 1995).
5. Catalysis
The compound is also involved in catalysis research. It serves as an intermediate in processes like the synthesis of propane-1,3-diol, showcasing its importance in various chemical production processes (Yu-zhou & Zhen-kang, 2008).
6. Synthesis of Antifungal Agents
Furthermore, this compound derivatives have been used in the synthesis of antifungal agents. Such applications underscore the compound's role in creating new pharmaceuticals (Basavaiah et al., 2000).
7. Optical Applications
Research has also explored its use in optical applications. For instance, derivatives of this compound have been studied for their potential in nonlinear optical materials, which are important in the development of photonic technologies (Selvaraju et al., 2009).
Safety and Hazards
The compound has been associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are often involved in various biochemical reactions, which can influence multiple pathways in the body .
Result of Action
It is known that the reactions involving benzylic compounds can lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-benzyl-3-hydroxypropanoate . These factors can include temperature, pH, and the presence of other compounds.
Properties
IUPAC Name |
methyl 2-benzyl-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULZVWNYXNCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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